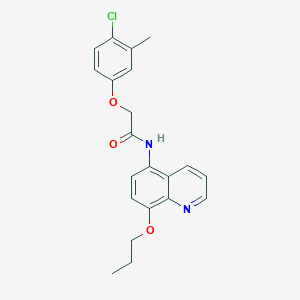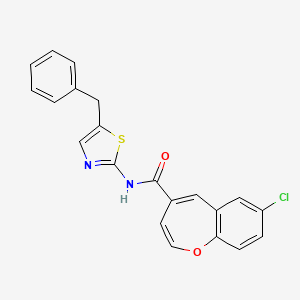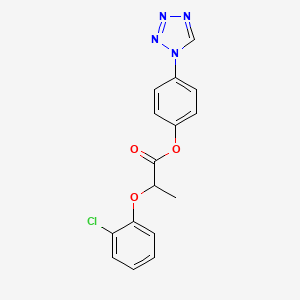
4-(1H-tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is a complex organic compound that features a tetrazole ring and a chlorophenoxy group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. The presence of the chlorophenoxy group adds to the compound’s versatility, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the tetrazole derivative.
Formation of Chlorophenoxy Propanoate: The chlorophenoxy group is attached via an esterification reaction, where 2-chlorophenol reacts with propanoic acid in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Solvent selection and reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Nitro derivatives of the tetrazole ring.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-1,2,4-Triazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate: Another similar compound with a different triazole ring.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is unique due to its combination of a tetrazole ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. The tetrazole ring provides strong electron-withdrawing effects, while the chlorophenoxy group offers versatility in chemical reactions .
Eigenschaften
Molekularformel |
C16H13ClN4O3 |
|---|---|
Molekulargewicht |
344.75 g/mol |
IUPAC-Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-chlorophenoxy)propanoate |
InChI |
InChI=1S/C16H13ClN4O3/c1-11(23-15-5-3-2-4-14(15)17)16(22)24-13-8-6-12(7-9-13)21-10-18-19-20-21/h2-11H,1H3 |
InChI-Schlüssel |
CDEVSGIXMVIIAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dimethyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11328965.png)

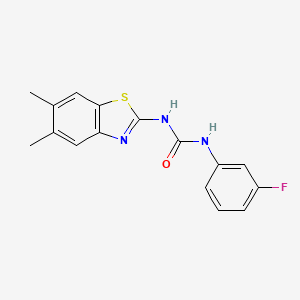
![2-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11328996.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329001.png)
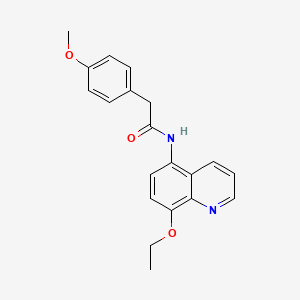
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B11329008.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11329020.png)
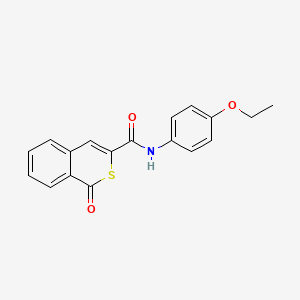
![N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11329034.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329037.png)
